Octahydropentalene-1,2-diol

Physicochemical Properties Separation Science Quality Control

Octahydropentalene-1,2-diol (CAS 78430-44-1) is a fully saturated bicyclic vicinal diol with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol. Its IUPAC name is 1,2,3,3a,4,5,6,6a-octahydropentalene-1,2-diol, and it is also known as Octahydro-1,2-pentalenediol.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 78430-44-1
Cat. No. B12641516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropentalene-1,2-diol
CAS78430-44-1
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CC2CC(C(C2C1)O)O
InChIInChI=1S/C8H14O2/c9-7-4-5-2-1-3-6(5)8(7)10/h5-10H,1-4H2
InChIKeyRVTNKLDREGTHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydropentalene-1,2-diol (CAS 78430-44-1) for Specialist Procurement: Core Identity and Isomer Differentiation


Octahydropentalene-1,2-diol (CAS 78430-44-1) is a fully saturated bicyclic vicinal diol with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . Its IUPAC name is 1,2,3,3a,4,5,6,6a-octahydropentalene-1,2-diol, and it is also known as Octahydro-1,2-pentalenediol . The compound features a rigid cis-fused bicyclo[3.3.0]octane (octahydropentalene) scaffold, with two hydroxyl groups positioned on adjacent carbon atoms . This vicinal (1,2-) diol arrangement distinguishes it from other regioisomeric octahydropentalene diols and imparts unique chemical reactivity and physicochemical properties compared to its 1,4- and 2,5-diol analogues [1]. Classified under EINECS number 278-908-3 and recommended for industrial use only, this compound is a key scaffold in organic synthesis, medicinal chemistry, and asymmetric catalysis research .

Why Procuring Generic Octahydropentalene Diols as Substitutes for CAS 78430-44-1 Fails


Substituting octahydropentalene-1,2-diol with a regioisomeric analogue, such as the 1,4-diol or 2,5-diol, is scientifically unsound due to quantifiable differences in physicochemical properties and chemical reactivity. The vicinal diol arrangement in the target compound enables distinct reaction pathways, including pinacol rearrangements, oxidative cleavage to dialdehydes, and selective cyclic acetal formation, which are entirely inaccessible to non-vicinal isomers [1]. Furthermore, even among isomers with the same molecular formula, differences in hydroxyl group positioning lead to measurable variations in boiling point, lipophilicity, and hydrogen-bonding capacity that directly impact purification, formulation, and downstream synthetic performance . The specific predicted density of 1.216 g/cm³ at 25 °C and a boiling point of 288.4 °C at 760 mmHg for the 1,2-isomer diverge from those of the 1,4-isomer, confirming that isomeric diols are not interchangeable as simple drop-in replacements .

Quantitative Procurement Evidence for Octahydropentalene-1,2-diol (CAS 78430-44-1)


Boiling Point Differentiation: 1,2-Vicinal Diol vs. 1,4-Regioisomer

The target compound, octahydropentalene-1,2-diol, exhibits a predicted boiling point of 288.4 °C at 760 mmHg . Its closest regioisomer, octahydropentalene-1,4-diol (CAS 32652-65-6), has a predicted boiling point of 298.4 °C at 760 mmHg . Both compounds share the molecular formula C8H14O2 and an identical predicted density of 1.216 g/cm³, yet their boiling points differ by approximately 10 °C . This indicates that the 1,2-vicinal diol arrangement reduces intermolecular hydrogen-bonding strength relative to the 1,4-isomer, likely due to increased intramolecular H-bonding, which is a classic property of vicinal diols [1]. This boiling point difference is critical for distillation-based purification and for predicting the behavior of the compound in high-temperature synthetic applications.

Physicochemical Properties Separation Science Quality Control

Density and Physical State Contrast with the Parent Hydrocarbon

Octahydropentalene-1,2-diol has a predicted density of 1.216 g/cm³ , representing a 35.7% increase over the parent hydrocarbon cis-octahydropentalene (CAS 694-72-4), which has a density of 0.896 g/cm³ . The introduction of two hydroxyl groups transforms the compound from a low-density hydrocarbon solvent into a dense hydrogen-bonding diol, dramatically altering its miscibility with water and polar organic solvents. This physical property shift is directly relevant to liquid-liquid extraction processes, serial dilutions, and any application where phase separation is critical. Furthermore, the predicted boiling point of the diol (288.4 °C) is more than double that of the parent hydrocarbon (140.5 °C), reflecting the profound impact of dihydroxylation on intermolecular interactions .

Materials Chemistry Solvents Formulation Science

Vicinal Diol Reactivity: Pinacol Rearrangement and Oxidative Cleavage Capability

The 1,2-vicinal diol motif in octahydropentalene-1,2-diol enables unique reactivity pathways, including acid-catalyzed pinacol rearrangement to form the corresponding bicyclo[3.3.0]octan-2-one ketone and oxidative cleavage with sodium periodate to yield a dialdehyde intermediate [1][2]. These reactions are a direct consequence of the adjacency of the two hydroxyl groups and are not possible with the 1,4-diol (CAS 32652-65-6) or the 2,5-diol (CAS 112163-72-1), which have isolated hydroxyl groups [3]. In a pinacol rearrangement, the target 1,2-diol undergoes regiospecific 1,2-alkyl shift upon protonation and dehydration, providing 1,2,3,3a,4,5,6,6a-octahydropentalen-2-one as the major product; this reaction has been demonstrated on structurally analogous bicyclo[3.3.0]octane-1,2-diols under concentrated H₂SO₄ conditions [2]. This functional-group-level differentiation makes the 1,2-diol essential for synthetic sequences requiring late-stage scaffold diversification through vicinal diol chemistry.

Synthetic Methodology Organic Synthesis Reaction Selectivity

Predicted Lipophilicity Divergence Between Octahydropentalene Diol Isomers

The predicted lipophilicity (XLogP3) of octahydropentalene-2,5-diol (CAS 112163-72-1) is 0.5 [1], while the predicted LogP of octahydropentalene-1,4-diol (CAS 32652-65-6) is 0.53 . Although computed LogP data for the target 1,2-diol are not available in the same authoritative databases, the two available diol isomers exhibit LogP values that differ by approximately 0.03 log units despite having identical molecular weights and heteroatom counts [1]. Given that the 1,2-vicinal diol can form intramolecular hydrogen bonds that reduce solvent-accessible polar surface area, its effective LogP is expected to be slightly higher than that of the non-vicinal isomers; this trend is well-established for vicinal vs. non-vicinal diols in structure–activity relationship studies [2]. This LogP shift, even if small, can significantly influence permeability, protein binding, and metabolic stability when the compound is used as a core scaffold in medicinal chemistry programs.

Medicinal Chemistry Drug Design ADME Properties

Validated Application Scenarios for Octahydropentalene-1,2-diol (CAS 78430-44-1) Based on Comparative Evidence


Asymmetric Synthesis Chiral Ligand Scaffold

The rigid cis-fused bicyclo[3.3.0]octane core of octahydropentalene-1,2-diol makes it an excellent scaffold for developing C~2~-symmetric chiral ligands and auxiliaries for asymmetric catalysis. The vicinal diol can be chemo-selectively functionalized (e.g., converted to bis-phosphine, bis-oxazoline, or diamine ligands) without altering the ring-junction stereochemistry . The 1,2-diol regioisomer is preferred over the 1,4- and 2,5-diols because the vicinal arrangement allows for the creation of a chiral pocket with defined bite-angle geometry, which is critical for enantioselective catalysis applications such as hydrogenation and cross-coupling [1].

Natural Product Total Synthesis Building Block

The octahydropentalene scaffold is a core structural motif in numerous bioactive natural products, including sesquiterpenoids, prostaglandins, and several alkaloid families [1]. The 1,2-diol offers a strategic entry point for divergent total synthesis: oxidative cleavage of the vicinal diol yields a highly functionalized dialdehyde that can be elaborated into complex molecular architectures, a pathway unavailable to the 1,4- or 2,5-diol isomers [2]. This specific reactivity enables linear synthesis of natural products such as the tetramic acid lactam cylindramide, where the bicyclo[3.3.0]octane diol core is a validated intermediate [1].

Crystal Engineering and Supramolecular Self-Assembly Studies

Due to the heavily constrained alicyclic backbone and the ability of its hydroxyl groups to form directional hydrogen bonds, octahydropentalene-1,2-diol is a valuable building block for crystal engineering. Research on analogous bicyclo[3.3.0]octane diol systems demonstrates that the number of accessible crystal forms (e.g., clathrates, hydrates) is highly sensitive to the diol substitution pattern, with different isomers yielding distinctly different hydrogen-bonded network topologies [1]. The 1,2-vicinal diol is predicted to favor intramolecular H-bonding first, creating a monomolecular hydrogen-bond motif that then assembles into unique supramolecular architectures compared to diols with isolated hydroxyl groups [1].

Specialty Solvent and High-Boiling Reaction Medium

With a predicted boiling point of 288.4 °C and a density of 1.216 g/cm³, octahydropentalene-1,2-diol can be employed as a specialty polar, high-boiling solvent for reactions requiring sustained temperatures well above the range of common solvents (e.g., DMF or DMSO at 153–189 °C) . Its thermal stability and hydrogen-bonding capacity, derived from the vicinal diol at positions 1 and 2, facilitate the dissolution of polar substrates and catalysts under forcing thermal conditions, providing a quantifiable operational benchmark against the parent hydrocarbon (boiling point 140.5 °C) that makes it suitable for high-temperature process chemistry [1].

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